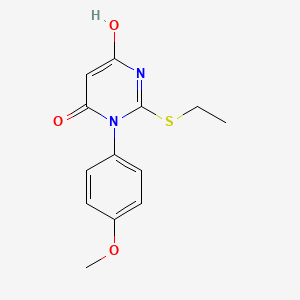![molecular formula C14H14F6N2O2 B6019387 N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B6019387.png)
N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea, commonly known as TFB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. TFB is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, making it a potential candidate for the treatment of various neurological and metabolic disorders.
作用机制
TFB inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase through a reversible binding mechanism. TFB binds to the active site of these enzymes, preventing the breakdown of acetylcholine and the regulation of acid-base balance, respectively. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function, and a decrease in the production of bicarbonate ions, which can improve metabolic function.
Biochemical and Physiological Effects:
TFB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TFB is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, with IC50 values in the nanomolar range. In vivo studies have shown that TFB can improve cognitive function in animal models of Alzheimer's disease and improve metabolic function in animal models of obesity and diabetes. TFB has also been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has a low toxicity profile, making it safe for use in animal studies. However, TFB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, TFB has a short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several potential future directions for the development of TFB. One direction is the optimization of TFB's pharmacokinetics and pharmacodynamics to improve its therapeutic potential. Another direction is the development of TFB derivatives with improved potency and selectivity for specific enzymes. Additionally, TFB could be studied in combination with other drugs to enhance its therapeutic effects. Overall, TFB has shown promise as a potential treatment for various neurological and metabolic disorders, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of TFB involves the reaction of 4-acetylphenyl isocyanate with 1,1-bis(trifluoromethyl)propane-1,3-diamine in the presence of a base. The resulting product is TFB, which can be purified through recrystallization or column chromatography. The synthesis of TFB is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
TFB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Therefore, TFB has been investigated as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. TFB has also been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Thus, TFB has been studied as a potential treatment for metabolic disorders such as obesity and diabetes.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O2/c1-3-12(13(15,16)17,14(18,19)20)22-11(24)21-10-6-4-9(5-7-10)8(2)23/h4-7H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXFXPKXYUKAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6019326.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019330.png)
![N-(2-methoxy-4-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6019348.png)
![N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6019353.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B6019361.png)
![1-[1-(methoxyacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6019376.png)
![2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6019379.png)
![ethyl 1-[(1-methyl-2-piperidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6019396.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6019403.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6019404.png)
![2-(4-methoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6019416.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6019422.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6019426.png)